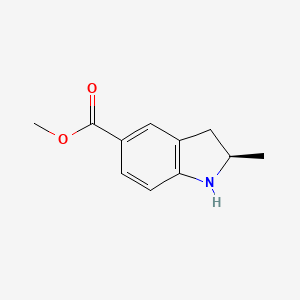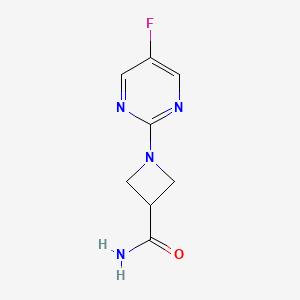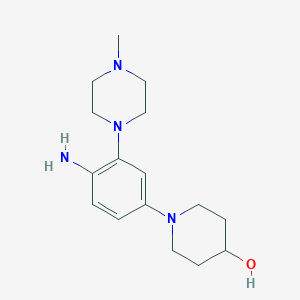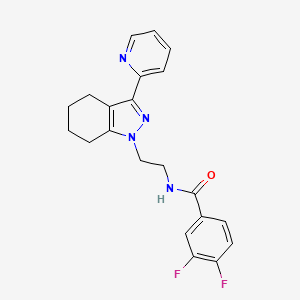![molecular formula C27H27N3O2 B2404495 1-(p-tolil)-4-(1-(2-(p-tolilóxí)etil)-1H-benzo[d]imidazol-2-il)pirrolidin-2-ona CAS No. 845803-27-2](/img/structure/B2404495.png)
1-(p-tolil)-4-(1-(2-(p-tolilóxí)etil)-1H-benzo[d]imidazol-2-il)pirrolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O2 and its molecular weight is 425.532. The purity is usually 95%.
BenchChem offers high-quality 1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sondas Fluorescentes
El compuesto se ha utilizado en el diseño y síntesis de sondas fluorescentes basadas en ESIPT para la detección altamente sensible y selectiva de Cu2+. Estas sondas tienen una excelente solubilidad en agua, un amplio rango de pH, alta selectividad y sensibilidad a Cu2+ .
Investigación Química
El compuesto está disponible para su compra en proveedores de productos químicos, lo que indica su uso en investigación química y experimentación .
Investigación Biológica
El núcleo de benzimidazol del compuesto es un motivo común en muchos compuestos biológicamente activos. Es probable que este compuesto pueda utilizarse en investigación biológica, particularmente en el estudio de estos tipos de compuestos .
Descubrimiento de Fármacos
Dada la actividad biológica de los derivados de benzimidazol, este compuesto podría utilizarse potencialmente en procesos de descubrimiento y desarrollo de fármacos .
Ciencia de Materiales
Los derivados de benzimidazol se han utilizado en el desarrollo de diversos materiales, incluidos polímeros y semiconductores orgánicos. Este compuesto podría utilizarse potencialmente en aplicaciones similares .
Química Analítica
Las propiedades fluorescentes del compuesto podrían utilizarse potencialmente en química analítica, por ejemplo, en el desarrollo de nuevos métodos para detectar ciertos iones o moléculas .
Mecanismo De Acción
Target of Action
The primary targets of this compound are Cu2+ ions and Hg2+ ions . These ions play a crucial role in various biological processes, and their detection is of great importance in biochemistry and environmental science.
Mode of Action
The compound interacts with its targets through a mechanism known as Excited State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton in the excited state, leading to a change in the fluorescent response of the compound. The difference in the linker of the probe molecules leads to a radical change in the fluorescent response of the probes to Cu2+ .
Biochemical Pathways
The compound affects the biochemical pathways involving Cu2+ and Hg2+ ions . The changes in these pathways can lead to downstream effects such as alterations in enzyme activity, protein function, and cellular signaling.
Pharmacokinetics
The compound exhibits excellent water solubility , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The interaction of the compound with its targets results in a change in its fluorescence. This change can be used to detect the presence of Cu2+ and Hg2+ ions . Moreover, the compound has been shown to have excellent cell permeability and can be used for imaging Cu2+ within living cells .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH and the presence of other ions. For instance, the compound has been shown to have a wide pH range and high selectivity and sensitivity to Cu2+ . .
Propiedades
IUPAC Name |
4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-7-11-22(12-8-19)30-18-21(17-26(30)31)27-28-24-5-3-4-6-25(24)29(27)15-16-32-23-13-9-20(2)10-14-23/h3-14,21H,15-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSMJHVUBAWQCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2404419.png)
![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)
![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)


![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)
